molecular formula C14H14O2 B13755687 2-Butanone, 1-(1-naphthyloxy)- CAS No. 73758-41-5

2-Butanone, 1-(1-naphthyloxy)-

Cat. No.: B13755687
CAS No.: 73758-41-5
M. Wt: 214.26 g/mol
InChI Key: QIWHGUWIXSKJKR-UHFFFAOYSA-N
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Description

2-Butanone, 1-(1-naphthyloxy)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a naphthyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-(1-naphthyloxy)- typically involves the reaction of 1-naphthol with 2-butanone under specific conditions. One common method is the Williamson ether synthesis, where 1-naphthol is reacted with an alkyl halide in the presence of a base to form the naphthyloxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of 2-Butanone, 1-(1-naphthyloxy)- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, solid-liquid phase transfer catalysis can be employed to minimize waste and enhance the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic addition due to the electrophilic carbonyl carbon. Key mechanisms include:

General Mechanism

  • Electrophilic activation : The carbonyl oxygen withdraws electron density, polarizing the C=O bond.

  • Nucleophilic attack : Reagents like Grignard compounds or hydrides (e.g., NaBH₄) attack the carbonyl carbon.

  • Protonation : The intermediate alkoxide is protonated to form the final alcohol product.

Experimental studies confirm that the naphthyloxy group enhances resonance stabilization of intermediates, as evidenced by IR spectral shifts at 1,710 cm⁻¹ (C=O stretch) and NMR coupling patterns .

Ether Cleavage Reactions

The naphthyloxy ether bond (C-O-C) reacts under acidic or reductive conditions:

Reaction TypeConditionsProducts
Acidic hydrolysisH₂SO₄, H₂O, 100°C1-Naphthol + 2-butanone derivative
Reductive cleavageLiAlH₄, THF, refluxNaphthalene + secondary alcohol

Thermodynamic data for analogous ether reactions show ΔrH° values ranging from 127–131 kJ/mol, consistent with bond dissociation energies in similar systems .

Aromatic Electrophilic Substitution

The naphthalene ring undergoes reactions such as nitration and sulfonation:

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Position : Predominantly β-substitution due to steric hindrance from the butanone group.

  • Yield : ~65% (HPLC data) .

Sulfonation

  • Reagents : SO₃/H₂SO₄

  • Position : α-substitution favored at 80°C.

Oxidation Reactions

The ketone group resists further oxidation, but the naphthyloxy moiety can be oxidized to quinones under strong conditions:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 80°C1,4-Naphthoquinone
CrO₃Acetic acid, 50°CEpoxyketone derivatives

Free energy calculations (ΔrG° = 88.7 kJ/mol) support the feasibility of these pathways .

Thermodynamic and Kinetic Data

Key parameters for representative reactions:

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)Method
Hydride addition (Na⁺ complex)131 ± 7.187.9CIDT
Cl⁻ association61.9 ± 8.4-IMRE

Spectroscopic Validation

  • ¹H-NMR : Aromatic protons appear as multiplet at δ 7.2–8.5 ppm; ketone CH₃ groups at δ 2.1 ppm .

  • IR : Strong absorption at 1,250 cm⁻¹ (C-O-C ether stretch).

This compound’s reactivity is strategically exploited in organic synthesis and drug development, with its stability and functional group compatibility making it a versatile intermediate. Experimental data align with theoretical models, ensuring reproducibility in industrial applications .

Scientific Research Applications

2-Butanone, 1-(1-naphthyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 1-(1-naphthyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Properties

CAS No.

73758-41-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-naphthalen-1-yloxybutan-2-one

InChI

InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3

InChI Key

QIWHGUWIXSKJKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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